molecular formula C17H14BrN3O4 B2818714 8-(3-Bromophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 851168-61-1

8-(3-Bromophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No.: B2818714
CAS No.: 851168-61-1
M. Wt: 404.22
InChI Key: APXYEOMVBYKIGY-UHFFFAOYSA-N
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Description

8-(3-Bromophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a useful research compound. Its molecular formula is C17H14BrN3O4 and its molecular weight is 404.22. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Spiro Isoxazoles : Novel 4-bromo-7,9-dimethyl-1-aryl-2-oxa-3,7,9-triaza-spiro[4.5]dec-3-ene-6,8,10-trione derivatives were prepared through 1,3-dipolar cycloadditions, demonstrating high atom economy and showcasing a method for synthesizing complex structures that may relate to the target compound (Soleimani et al., 2015).

Molecular Structure Analysis

  • Structure of Substituted Triazatricyclo Compounds : The molecular structure of a substituted 8-oxa-10-azatricyclo compound was established by X-ray crystallography, illustrating the structural analysis techniques that could be applied to the compound (Soldatenkov et al., 1996).

Reaction Mechanisms and Transformations

  • Degenerate Cope Rearrangement : Study on the Cope rearrangement of Tetracyclo[7.3.1.0^2,8.0^4,12]trideca-5,10-diene highlighted the reaction mechanisms and transformations that cyclo compounds can undergo, which might be relevant for understanding the reactivity of the target compound (Grimme & Krauthäuser, 1997).

Application in Metal Complexation

  • Complexation of Metal Atoms : The synthesis and structural analysis of compounds capable of complexing metal atoms were discussed, providing a potential application area for the target compound in material science or catalysis (Lazrak et al., 2000).

Environmentally Benign Synthesis

  • Transition Metal-free Synthesis : Demonstrated an efficient, environmentally benign synthesis of tricyclic compounds from renewable resources, pointing towards sustainable methods that could be applicable to the synthesis of the target compound (Jha et al., 2013).

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it is hypothesized that it may interact with its targets through a variety of mechanisms, potentially including binding to active sites, allosteric modulation, or induction of conformational changes .

Pharmacokinetics

Based on its chemical structure, it is hypothesized that it may have certain pharmacokinetic properties, such as potential for oral absorption, distribution in various tissues, metabolic stability, and routes of excretion . These properties can significantly impact the compound’s bioavailability and overall pharmacological profile.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. It is hypothesized that the compound may exert its effects through modulation of its target(s), leading to downstream changes in cellular function

Action Environment

The compound’s action, efficacy, and stability may be influenced by a variety of environmental factors. These could include factors such as pH, temperature, presence of other molecules, and cellular environment . Understanding these influences is crucial for optimizing the compound’s use and potential therapeutic applications.

Properties

IUPAC Name

8-(3-bromophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O4/c1-20-14-13(15(22)21(2)17(20)24)11(8-4-3-5-9(18)6-8)12-10(19-14)7-25-16(12)23/h3-6,11,19H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXYEOMVBYKIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(C3=C(N2)COC3=O)C4=CC(=CC=C4)Br)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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